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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

Cat. No.: B15225338

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for a range of
brominated quinazoline and quinazolinone derivatives. It is important to note that a
comprehensive search of the available scientific literature did not yield specific spectroscopic
data for 2-Bromobenzo[h]quinazoline. Therefore, this document presents data for structurally
related compounds to serve as a reference point for researchers working with this class of
molecules. The provided data and experimental protocols are intended to offer insights into the
expected spectral characteristics and the methodologies for their acquisition.

Representative Spectroscopic Data

The following tables summarize 'H NMR, 3C NMR, and other spectroscopic data for several
brominated quinazoline and quinazolinone derivatives as reported in the literature. These
examples can help in predicting the spectral features of 2-Bromobenzo[h]quinazoline.

Table 1: *H NMR Data for Brominated Quinazoline
Derivatives
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

2-(3-

bromophenyl)quinazoline[1]

CDClIs

9.47 (s, 1H), 8.80 (s, 1H), 8.56
(d, J=8Hz, 1H), 8.09 (d, J =
12 Hz, 1H), 7.96-7.91 (m, 2H),
7.67-7.62 (m, 2H), 7.43-7.39
(m, 1H)

2-(4-

bromophenyl)quinazoline[1]

CDClIz

9.43 (s, 1H), 8.50-8.47 (m,
2H), 8.06 (d, J = 8 Hz, 1H),
7.92-7.88 (m, 2H), 7.66-7.60
(m, 3H)

2-(4-Bromophenyl)quinazolin-
4(3H)-one[2]

DMSO-ds

12.61 (br s, 1H), 8.16 (dd, J =
7.9, 1.1 Hz, 1H), 8.13 (d, J =
8.6 Hz, 2H), 7.87-7.83 (m, 1H),
7.78-7.74 (m, 3H), 7.56-7.52
(m, 1H)

Table 2: *C NMR Data for Brominated Quinazoline

Derivatives
Compound Solvent Chemical Shifts (6, ppm)
160.6, 159.7, 150.7, 140.1,
2-(3- 134.4,133.4, 131.6, 130.1,
_ _ CDCls
bromophenyl)quinazoline[1] 128.6, 127.8, 127.1, 127.1,
123.7,122.9
24 160.5, 160.1, 150.6, 136.9,
CDCls 134.3, 131.8, 130.2, 128.5,

bromophenyl)quinazoline[1]

127.5,127.1, 125.4, 123.6

Table 3: Mass Spectrometry and IR Data for Brominated

Quinazolinone Derivatives
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Compound Technique Key Data

) ) m/z calcd for C1aH10BrN20* [M
2-(4-Bromophenyl)quinazolin-

HRMS (ESI) + H*] 300.9971, found
4(3H)-one[2]
300.9972
3-{4-[6,8-Dibromo-2-phenyl-4-
0xo0-4H-quinazolin-3-yl]- 1737 (C=0, pyridone), 1680
phenyl}-2-oxo-4-phenyl]1,2- IR (KBr, cm~1) (C=0, quinazolinone), 2218 (-
dihydropyridine-3- CN)
carbonitrile[3]
3-{4-[6-(p-Tolyl-2-thioxo-1,2-
dihydropyrimidin-4-yllphenyl-
yeropy Yllpheny MS (m/z) 674, 676, 678 (M*)

6,8-dibromo-2-phenyl-3H-

guinazolin-4-one[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for novel
quinazoline derivatives, based on methodologies reported in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.[1][2]
[4]

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds).

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (o =
0.00 ppm).[2]

o Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts
per million (ppm) relative to the internal standard. Multiplicities are denoted as s (singlet), d
(doublet), t (triplet), g (quartet), and m (multiplet).[2]

Infrared (IR) Spectroscopy
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IR spectra are often recorded on an FTIR spectrometer.

o Sample Preparation: For solid samples, the KBr disc technique is commonly employed.[5] A
small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin
pellet.

o Data Acquisition: The spectrum is typically recorded in the region of 4000-400 cm~1.[5]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray
lonization (ESI).[2]

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer.

o Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are
determined.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel quinazoline derivative.
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General Workflow for Synthesis and Spectroscopic Characterization of a Novel Quinazoline Derivative
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General workflow from synthesis to spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of
brominated quinazolines based on available data for related compounds. Researchers are
encouraged to perform their own detailed spectroscopic analysis for novel compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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